2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
Properties
IUPAC Name |
2-ethyl-6-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-2-8-10(13)11-7-5-6(12(14)15)3-4-9(7)16-8/h3-5,8H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYHRYFOSFRFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . This method ensures the formation of the benzoxazine ring with the desired substituents.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide are used.
Major Products
Reduction of Nitro Group: Produces 2-ethyl-6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Substitution of Ethyl Group: Produces various substituted benzoxazines depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 180.16 g/mol. Its structure includes a benzoxazine ring, which is known for its diverse reactivity and biological significance. The presence of a nitro group at the 6-position enhances its potential as a pharmacological agent.
Anticancer Activity
Research indicates that derivatives of benzoxazines, including 2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one, exhibit significant anticancer properties. These compounds are believed to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that similar benzoxazine derivatives can target specific pathways involved in cancer progression .
Pain Management
Recent patents have highlighted the potential of benzoxazine derivatives as selective agonists for the cannabinoid type 2 receptor (CB2). This receptor is implicated in pain modulation and inflammation. Compounds like 2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one could be developed into therapeutics for chronic pain management without the psychotropic effects typically associated with cannabinoid receptor activation .
Neuroprotective Effects
There is emerging evidence that benzoxazine derivatives may offer neuroprotective benefits by modulating neuroinflammatory responses. This could be particularly relevant in conditions such as neurodegenerative diseases where inflammation plays a critical role .
Herbicidal Properties
Compounds within the benzoxazine class have been studied for their herbicidal activities. The unique structure of 2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one could potentially inhibit specific plant growth pathways, making it a candidate for developing new herbicides. Research has demonstrated that certain benzoxazines can effectively control weed species while minimizing harm to crops .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its reactive nitro and ethyl groups. These interactions can lead to the inhibition of microbial growth or the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoxazinones exhibit structural diversity due to substitutions at positions 2, 4, 6, and 5. Below is a comparative analysis of 2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one with key natural and synthetic analogs:
Table 1: Structural and Functional Comparison of Benzoxazinone Derivatives
Physicochemical Properties
- Solubility : Nitro groups reduce aqueous solubility, necessitating formulation optimizations for drug delivery .
Research Findings
- Natural vs. Synthetic Analogs: Natural benzoxazinoids like DIMBOA degrade rapidly under physiological conditions, limiting their therapeutic use. Synthetic modifications (e.g., nitro, alkyl groups) address this limitation .
- Synergistic Effects: Combinations of benzoxazinones with other phytochemicals (e.g., verbascoside) enhance bioactivity, as seen in tyrosinase inhibition studies .
Biological Activity
2-Ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The molecular formula of 2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is with a molecular weight of 252.23 g/mol. The compound features a nitro group and a benzoxazine ring, which are key to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. In particular, studies have shown that 2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one demonstrates both antibacterial and antifungal activity against various pathogens.
Table 1: Antimicrobial Activity Summary
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Gram-positive Bacteria | Moderate Inhibition | |
| Gram-negative Bacteria | Significant Inhibition | |
| Fungi | Effective Inhibition |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have indicated that benzoxazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A recent study tested the effects of 2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one on human cancer cell lines. The results showed a dose-dependent reduction in cell viability across multiple lines, including breast and lung cancer cells. The IC50 values were reported as follows:
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.0 | Apoptosis induction |
| MCF7 (Breast) | 12.5 | Cell cycle arrest |
The biological activity of 2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is attributed to its ability to interact with various biological targets. The nitro group is believed to play a crucial role in its reactivity and subsequent biological effects.
- Antioxidant Properties: The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition: It has been observed to inhibit certain enzymes involved in cancer cell metabolism, thereby reducing tumor growth.
Q & A
Q. What are the standard synthetic routes for preparing 2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one and its derivatives?
Methodological Answer: The synthesis of benzoxazin-3-one derivatives typically involves:
- Lewis acid-catalyzed SN2-type ring opening : Aziridines are reacted with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization to form the benzoxazine core .
- Base-mediated O-alkylation : 2-Aminophenols are regioselectively alkylated with 2-bromoalkanoates using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), yielding intermediates that undergo intermolecular amidation .
- Nitro-group introduction : Electrophilic aromatic nitration at the C6 position using nitric acid/sulfuric acid mixtures, followed by ethyl-group installation via alkylation or substitution reactions .
Q. Key Table: Common Synthetic Pathways
Q. How do structural modifications at positions C2 and C6 influence the antimicrobial activity of benzoxazin-3-one derivatives?
Methodological Answer: Substituents at C2 (ethyl) and C6 (nitro) significantly modulate bioactivity:
- C2 Ethyl group : Enhances lipophilicity, improving membrane permeability in gram-negative bacteria . Ethyl groups reduce steric hindrance compared to bulkier substituents, facilitating target binding .
- C6 Nitro group : Introduces electron-withdrawing effects, stabilizing the oxazinone ring and enhancing interactions with microbial enzymes (e.g., DNA topoisomerases) . Nitro derivatives show 4–8× lower MIC values against S. aureus compared to hydroxyl or methoxy analogs .
Q. Key Table: Substituent Effects on MIC Values
| Substituent (C6) | MIC (µg/mL) vs S. aureus | Activity Trend |
|---|---|---|
| -NO₂ | 16–32 | Highest |
| -Cl | 32–64 | Moderate |
| -OCH₃ | 64–128 | Lowest |
| Data from |
Advanced Research Questions
Q. How can QSAR models guide the optimization of benzoxazin-3-one derivatives for enhanced antimicrobial activity?
Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models identify critical descriptors for activity:
- Gram-negative bacteria : VolSurf descriptors (polarizability, H-bond acceptor capacity) correlate with penetration through lipopolysaccharide layers .
- Gram-positive bacteria : Molecular shape (e.g., ellipsoid volume) and hydrophobic interactions dominate .
- Fungi : Electron-density maps predict binding to cytochrome P450 enzymes .
Q. Key Table: QSAR Descriptors for Antimicrobial Activity
| Target | Critical Descriptors | Model Validation (Q²Ext) | Reference |
|---|---|---|---|
| Gram-negative | Polar surface area, H-bond acceptors | 0.85 | |
| Gram-positive | Ellipsoid volume, LogP | 0.88 | |
| C. albicans | Electron density at C3=O | 0.72 |
Design Strategy : Replace C6-NO₂ with -CF₃ to enhance electron-withdrawing effects while maintaining VolSurf parameters for gram-negative penetration .
Q. What methodologies resolve contradictions in MIC values reported for benzoxazin-3-one derivatives against gram-positive vs. gram-negative bacteria?
Methodological Answer: Discrepancies arise from differences in microbial cell envelopes. Use these approaches:
- Membrane permeability assays : Measure compound uptake using fluorescent probes (e.g., Nile red) in E. coli (gram-negative) vs B. subtilis (gram-positive) .
- Efflux pump inhibition : Co-administer benzoxazinones with efflux inhibitors (e.g., PAβN) to assess pump-mediated resistance .
- QSAR subgroup analysis : Train separate models for gram-positive and gram-negative datasets to identify scaffold-specific requirements .
Case Study : 2-Ethyl-6-nitro derivatives show MIC = 16 µg/mL for S. aureus but >128 µg/mL for E. coli. QSAR reveals gram-negative activity requires smaller molecular weight (<300 Da) and higher polar surface area (>80 Ų) .
Q. What experimental approaches validate the dual inhibitory mechanisms (catalytic vs. poisoning) of benzoxazin-3-one derivatives against human topoisomerase I?
Methodological Answer:
- Relaxation assay : Monitor plasmid DNA supercoiling via gel electrophoresis. Catalytic inhibitors prevent relaxation (IC₅₀ ~8.34 mM for BONC-001), while poisons stabilize topoisomerase-DNA cleavage complexes (IC₅₀ ~0.0006 mM for BONC-013) .
- Electrophoretic Mobility Shift Assay (EMSA) : Confirm direct enzyme binding by observing shifted DNA-protein bands .
- Intercalation assays : Rule out DNA intercalation using ethidium bromide displacement (e.g., BONC-013 lacks intercalative binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
